N-Boc-Cephalexin Dimer
Description
N-Boc-Cephalexin Dimer is a synthetic derivative of cephalexin, a first-generation β-lactam antibiotic. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amine functionality of the cephalexin monomer, which is dimerized through a covalent linkage. This modification aims to enhance stability during synthesis or modulate pharmacokinetic properties . The Boc group (C₄H₉OCO-) is commonly used in organic chemistry to protect amines, preventing undesired reactions while allowing selective deprotection under acidic conditions .
Key characteristics of this compound include:
Properties
Molecular Formula |
C₃₇H₄₀N₆O₉S₂ |
|---|---|
Molecular Weight |
776.88 |
Synonyms |
(7R)-7-((R)-2-((6R,7R)-7-((R)-2-((tert-Butoxycarbonyl)amino)-2-phenylacetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamido)-2-phenylacetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid |
Origin of Product |
United States |
Chemical Reactions Analysis
Deprotection Reactions
The deprotection of the N-Boc group is a critical step in the synthesis of active pharmaceutical ingredients. Several methodologies exist for this transformation, often employing acid-catalyzed reactions.
-
Brønsted Acidic Deep Eutectic Solvent : A recent study demonstrated an efficient method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent. This process achieved high yields (up to 98%) at room temperature within 10 minutes, showcasing the effectiveness of this approach for rapid deprotection .
-
Solid Acid Catalysts : Another innovative method involves using solid Brønsted acid catalysts in continuous flow reactors. This method allows for high throughput and efficiency, achieving significant yields in less than one minute at elevated temperatures (140 °C) when using tetrahydrofuran as a solvent .
Kinetic Studies of Reaction Mechanisms
Kinetic studies have been conducted to understand the enzymatic synthesis of cephalexin from its precursors, which indirectly informs the behavior of N-Boc-Cephalexin Dimer in related reactions. The study proposed a mechanistic kinetic model that includes an acyl-enzyme intermediate, providing insights into reaction rates and mechanisms involved in cephalexin synthesis .
Hydrolysis Reactions
The hydrolysis of cephalexin derivatives, including this compound, can lead to the release of active antibiotic components. The enzymatic hydrolysis by specific enzymes (e.g., β-lactamases) has been shown to affect the stability and efficacy of cephalexin derivatives in biological systems . Understanding these hydrolysis pathways is crucial for optimizing drug formulations.
Kinetic Parameters from Enzymatic Studies
| Reaction Type | Rate Constant (k) | Conditions |
|---|---|---|
| PGM Hydrolysis | Not specified | Enzymatic conditions |
| Cephalexin Synthesis | Not specified | Enzymatic conditions |
| Cephalexin Hydrolysis | Not specified | Enzymatic conditions |
Comparison with Similar Compounds
Data Tables
Table 1: Molecular Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Stability Notes |
|---|---|---|---|
| This compound | ~895.02 (estimated) | Boc, β-lactam, dimer linkage | Short shelf life; controlled |
| Cephalexin Dimer | ~694.78 (estimated) | β-lactam, dimer linkage | No data available |
| Anthranilic Acid Dimer | Varies by substitution | Tryptophan, anthranilic acid | Micromolar receptor affinity |
| RSL2 | Not reported | Spirolactam, rhodamine B | Stable closed dimer conformation |
Research Findings and Implications
- Dimerization Effects: this compound: Likely alters solubility and stability compared to monomeric cephalexin, though antibacterial activity remains uncharacterized. The Boc group may shield reactive amines, prolonging half-life . Anthranilic Acid and RSL2 Dimers: Demonstrate that dimerization can enhance receptor binding (anthranilic acid) or introduce new optical properties (RSL2), suggesting analogous functional enhancements in cephalexin dimers .
Synthetic Challenges : this compound’s controlled status and short shelf life necessitate specialized handling, contrasting with more stable dimers like RSL2 .
Q & A
Basic: What are the established synthetic protocols for N-Boc-Cephalexin Dimer, and how can reaction efficiency be optimized?
Answer:
Synthesis of this compound typically involves coupling cephalexin with a Boc-protected intermediate under peptide bond-forming conditions. Key steps include:
- Protection Strategy : Use Boc (tert-butoxycarbonyl) to shield reactive amine groups, minimizing side reactions .
- Coupling Agents : Employ carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) to activate carboxyl groups. Monitor reaction progress via TLC or HPLC .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and stoichiometry to improve yield. Compare kinetic data from multiple studies to identify optimal conditions .
Advanced: How can contradictory stability data for this compound in aqueous vs. non-polar solvents be systematically resolved?
Answer:
Contradictions often arise from experimental variables. Address discrepancies by:
- Controlled Replication : Reproduce studies under identical conditions (pH, temperature, solvent purity) .
- Analytical Consistency : Use standardized HPLC methods (e.g., C18 column, UV detection at 254 nm) to quantify degradation products .
- Mechanistic Analysis : Perform Arrhenius studies to compare activation energies in different solvents, linking stability to solvation effects .
Basic: What analytical techniques are most reliable for characterizing this compound purity and structural integrity?
Answer:
- NMR Spectroscopy : Use - and -NMR to confirm Boc-group retention and dimer formation. Compare peaks with reference spectra in deuterated DMSO .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, while tandem MS (MS/MS) identifies fragmentation patterns .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection assesses purity (>95%) and detects hydrolyzed byproducts .
Advanced: What computational approaches are effective in predicting the biological activity of this compound against β-lactamase-producing bacteria?
Answer:
- Molecular Docking : Use AutoDock Vina to model dimer binding to penicillin-binding proteins (PBPs). Validate with crystallographic data from RCSB PDB .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of dimer-enzyme complexes under physiological conditions .
- QSAR Modeling : Corrogate steric/electronic parameters (e.g., logP, polar surface area) with MIC values from literature to predict efficacy .
Basic: How should researchers design a literature review strategy to identify gaps in this compound pharmacology?
Answer:
- Database Searches : Use SciFinder-n with Boolean operators (e.g., "this compound AND (antibacterial OR pharmacokinetics)") and CAS Registry Number filtering .
- MeSH Terms : Include "beta-lactam antibiotics," "dimerization," and "enzyme stability" for PubMed/Web of Science searches .
- Gap Analysis : Tabulate reported MIC values, toxicity profiles, and synthetic yields to highlight understudied areas (e.g., in vivo efficacy) .
Advanced: How can researchers reconcile conflicting reports on the dimer’s hydrolysis kinetics under varying pH conditions?
Answer:
- pH-Controlled Studies : Conduct hydrolysis experiments in buffered solutions (pH 2–9) using USP apparatus. Track degradation via UV-Vis spectroscopy .
- Kinetic Modeling : Apply pseudo-first-order kinetics to compare rate constants () across studies. Use ANOVA to assess statistical significance of pH effects .
- Structural Insights : Correlate hydrolysis rates with Boc-group steric effects using DFT calculations (e.g., Gaussian 16) .
Basic: What are the critical steps for ensuring reproducibility in synthesizing this compound?
Answer:
- Protocol Documentation : Detail reagent grades, solvent drying methods, and inert atmosphere requirements (e.g., nitrogen vs. argon) .
- Purification Standards : Specify column chromatography parameters (e.g., silica gel 60, ethyl acetate/hexane gradient) or recrystallization solvents .
- Data Sharing : Publish -NMR shifts, HPLC retention times, and melting points in supplementary materials .
Advanced: How can researchers design experiments to elucidate the dimer’s mechanism of action against multidrug-resistant pathogens?
Answer:
- Time-Kill Assays : Expose bacterial cultures (e.g., MRSA) to sub-MIC doses and plate aliquots hourly to track bactericidal activity .
- Resistance Induction : Serial passage experiments over 30 generations identify mutation rates under dimer selection pressure .
- Synergy Testing : Combine with β-lactamase inhibitors (e.g., clavulanic acid) in checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
Basic: What are the best practices for managing spectral data (NMR, MS) in this compound research?
Answer:
- Metadata Annotation : Label spectra with acquisition parameters (e.g., NMR frequency, MS ionization mode) and reference compounds .
- Repository Use : Deposit raw data in public repositories (e.g., Zenodo, Figshare) using FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Version Control : Track data revisions with timestamps and researcher initials to ensure auditability .
Advanced: How can machine learning enhance the prediction of this compound’s pharmacokinetic properties?
Answer:
- Dataset Curation : Compile ADME data (e.g., plasma half-life, LogD) from published analogs into a training set .
- Algorithm Selection : Train random forest or neural network models using Python’s scikit-learn to predict bioavailability .
- Validation : Compare predicted vs. experimental Caco-2 permeability data to refine model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
